1-Cbz-Piperazine
Overview
Description
1-Cbz-Piperazine, also known as carbobenzoxy-piperazine, is a derivative of piperazine, which is a chemical compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in various fields, including pharmaceuticals, as they are often used as building blocks for drug development due to their versatility and the ability to readily modify their structure.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through these reactions starting from dichloronitrobenzene and piperazine, with a total yield of around 48% . The process is complex and involves careful consideration of factors that influence each step, such as the conditions for alkylation, acidulation, and reduction of the nitro group.
Molecular Structure Analysis
Piperazine itself is a simple molecule with a flexible structure that can be easily modified. The addition of various functional groups, such as the Cbz group, can significantly alter the properties and reactivity of the molecule. In the case of metal-organic compounds, piperazine can act as a bridging ligand, forming novel three-dimensional networks, as seen in the compound Zn2(btec)(pipz)(H2O), where pipz stands for piperazine . The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets, such as the CB1 receptor, where the absolute configuration of the chiral center plays a key role in agonist activity .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions. They can undergo reactions typical for amines, such as alkylation and acylation. The resistance of piperazine to thermal degradation and oxidation is noteworthy, as it is significantly more resistant compared to other amines like monoethanolamine (MEA), which is beneficial for applications such as carbon dioxide capture . The ability of piperazine derivatives to resist oxidation, even in the presence of metal catalysts, is an important property that can be exploited in different chemical processes .
Physical and Chemical Properties Analysis
Piperazine derivatives exhibit a range of physical and chemical properties that make them suitable for diverse applications. For example, the thermal stability of piperazine allows for its use in high-temperature processes, which can lead to energy savings . Additionally, some piperazine compounds demonstrate interesting physical properties, such as fluorescent emission, which can be utilized in the development of luminescent materials . The physical properties, such as solubility, melting point, and boiling point, can vary widely depending on the substituents attached to the piperazine ring.
Scientific Research Applications
Synthesis and Pharmacological Research
- 1-Cbz-Piperazine, as a piperazine derivative, is studied in the context of synthesizing new compounds and evaluating their pharmacological properties. For example, Amato et al. (2018) researched analogues of the purine inverse agonist otenabant, where the 4-aminopiperidine group was switched to a piperazine group, aiming to produce compounds with limited brain exposure for the treatment of obesity and liver disease (Amato et al., 2018).
Potential in Cancer Treatment
- Piperazine derivatives have been explored for their potential in cancer treatment. For instance, CB694, a novel microtubule depolymerizing piperazine derivative, showed inhibition of cancer cell proliferation and is under investigation for antimitotic and antitumor activities (Weiderhold et al., 2006).
Exploring Biochemical and Molecular Mechanisms
- Studies like those conducted by Menezes et al. (2018), which investigated the effects of 1-(1-Naphthyl)piperazine on melanoma cells, help in understanding the molecular and biochemical mechanisms of action of piperazine derivatives. This particular study showed that 1-(1-Naphthyl)piperazine decreased cell viability and induced apoptosis in melanoma cells, suggesting its potential in skin cancer management (Menezes et al., 2018).
Development of Analytical Methods
- Research also focuses on developing analytical methods for detecting piperazine derivatives. For example, a study by Moreira Patrícia et al. (2020) developed a gas chromatography-mass spectrometry (GC-MS) technique for detecting and quantifying piperazine derivatives like 1-benzylpiperazine (BZP) in biological samples (Moreira Patrícia et al., 2020).
Applications in Drug Delivery Systems
- Piperazine derivatives are being explored in novel drug delivery systems. For instance, a study by Menezes et al. (2016) investigated 1-(1-Naphthyl)piperazine-loaded lipid vesicles for UV-induced skin inflammation prevention, indicating the potential of piperazine derivatives in (trans)dermal drug delivery (Menezes et al., 2016).
Mechanism of Action
Target of Action
1-Cbz-Piperazine, also known as 1-(Benzyloxycarbonyl)piperazine or Benzyl piperazine-1-carboxylate , is a compound that has been found to have affinity for the MC4 receptor . The MC4 receptor plays a crucial role in the regulation of energy homeostasis and body weight .
Mode of Action
It is known that it interacts with its target, the mc4 receptor, and exhibits a high affinity for it . This interaction likely results in changes in the receptor’s activity, which could have downstream effects on various physiological processes.
Biochemical Pathways
Given its interaction with the mc4 receptor, it is likely that it influences pathways related to energy homeostasis and body weight regulation .
Pharmacokinetics
It is known that the presence of nitrogen atoms in piperazine compounds can improve their pharmacokinetic profiles by serving as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
Given its interaction with the mc4 receptor, it is likely that it influences processes related to energy homeostasis and body weight regulation .
Safety and Hazards
1-Cbz-Piperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
benzyl piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUWUYDDUSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349197 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cbz-Piperazine | |
CAS RN |
31166-44-6 | |
Record name | 1-Cbz-Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Carbobenzoxypiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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